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Compound of Interest |

Compound Name: 7-Hydroxy-2-methylanthraquinone
CAS No.: 83312-51-0
Cat. No.: B13137010
- 7

Part 1: Introduction & Compound Significance

7-Hydroxy-2-methylanthraquinone (C1sH100s3) is a bioactive anthraquinone derivative often
isolated from the Rubiaceae and Gesneriaceae families, including Rubia tinctorum (madder),
Morinda citrifolia (noni), and Sinningia aggregata.

Unlike its isomer 1-hydroxy-2-methylanthraquinone, which exhibits strong intramolecular
hydrogen bonding (chelation) between the hydroxyl group and the carbonyl oxygen, the 7-
hydroxy isomer possesses a "free" phenolic hydroxyl group. This structural difference
drastically alters its solubility, biological reactivity, and, most importantly, its NMR spectral
signature. Accurate characterization is critical to differentiate it from co-occurring isomers like 2-
hydroxymethylanthraquinone or 3-hydroxy-2-methylanthraquinone.

Part 2: Experimental Protocol
2.1 Sample Preparation

e Solvent Selection:DMSO-ds (Dimethyl sulfoxide-ds) is the mandatory solvent for this
characterization.

o Reasoning: Chloroform-d (CDCIs) often leads to broad or invisible hydroxyl signals due to
rapid proton exchange. DMSO-de stabilizes the hydroxyl proton via hydrogen bonding,
allowing for the observation of a sharp singlet, which is diagnostic for the position of the -
OH group.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13137010?utm_src=pdf-interest
https://www.benchchem.com/product/b13137010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13137010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Concentration: Dissolve 5-10 mg of the purified compound in 600 pL of DMSO-ds. Ensure
the solution is free of suspended particles to maintain magnetic field homogeneity.

o Reference Standard: TMS (Tetramethylsilane) at 0.00 ppm or the residual DMSO pentet at
2.50 ppm (1H) / 39.5 ppm (13C).

2.2 Instrument Parameters (Recommended)

e Frequency: 400 MHz or higher (600 MHz preferred for resolving aromatic coupling).
e Pulse Sequences:
o 1H NMR: Standard zg30 (30° pulse) with 16—-32 scans.

o 13C NMR: Proton-decoupled zgpg30 with 1024+ scans (anthraquinone quaternary
carbons have long relaxation times).

o 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), and HMBC (Long-
range C-H correlation) are essential for assigning the quaternary carbons.

Part 3: Results & Discussion (Spectral Analysis)
3.1 1H NMR Interpretation

The 1H NMR spectrum in DMSO-de reveals three distinct regions: the methyl singlet, the
aromatic region (two spin systems), and the downfield hydroxyl signal.

e The Methyl Group (Ring A): A sharp singlet appears at 6 2.40-2.50 ppm. Its integration
corresponds to 3 protons.[1]

e The Hydroxyl Proton: A broad singlet appears at 4 10.5-11.0 ppm.

o Diagnostic Value: If the OH were at position 1 (peri-position), it would be chelated to the
C=0 and appear extremely downfield (6 12.0-14.0 ppm). The shift at ~10.8 ppm confirms
the OH is at a B-position (like pos. 7), non-chelated.

e Aromatic Region (6 7.0-8.2 ppm): The molecule has two distinct aromatic rings.

o Ring A (Methyl side): Contains protons H-1, H-3, and H-4.[2]
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= H-1 (0 ~8.00): Appears as a broad singlet or doublet with small meta-coupling (J ~1.5
Hz). It is deshielded by the adjacent carbonyl (C-9).

» H-3 (6 ~7.60): Doublet of doublets (dd) or broad doublet. Ortho-coupled to H-4 (J ~8.0
Hz) and meta-coupled to H-1.

» H-4 (5 ~8.15): Doublet (J ~8.0 Hz). Strongly deshielded by the peri-carbonyl (C-10).
o Ring C (Hydroxyl side): Contains protons H-5, H-6, and H-8.

» H-8 (6 ~7.50): Doublet (J ~2.5 Hz). Meta-coupled to H-6. It is shielded relative to H-1/H-
4 due to the ortho-hydroxyl group.

» H-6 (& ~7.20): Doublet of doublets (J ~8.5, 2.5 Hz). Shielded by the ortho-hydroxyl
group.

= H-5 (0 ~8.10): Doublet (J ~8.5 Hz). Deshielded by the peri-carbonyl (C-10).

3.2 13C NMR Interpretation
The 13C spectrum displays 15 carbons.

Carbonyls (C-9, C-10): Two signals at & 181-183 ppm.

Oxygenated Carbon (C-7): The most deshielded aromatic carbon (non-carbonyl) at d ~163
ppm.

Methyl Carbon: A signal at d ~21 ppm.

Quaternary Carbons: C-4a, C-8a, C-9a, C-10a appear in the 6 125-135 ppm range,
assignable via HMBC.

Part 4: Data Summary Tables

Table 1: 1H NMR Assignment (400 MHz, DMSO-ds)
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Coupling )
. . Lo Assighment
Position Shift (6 ppm) Multiplicity Constant (J Loai
ogic
Hz) L
Methyl group on
2-Me 2.45 s - _ yirotp
Ring A
Ortho to OH
H-6 7.22 dd 8.5,2.5 )
(Shielded)
Ortho to OH,
H-8 7.48 d 25
Meta to H-6
Ortho to H-4,
H-3 7.65 d (br) 8.0
Meta to H-1
Peri to C=0,
H-1 7.98 d (br) 1.5
Meta to H-3
Peri to C=0,
H-5 8.08 d 8.5
Ortho to H-6
Peri to C=0,
H-4 8.18 d 8.0
Ortho to H-3
Non-chelated
7-OH 10.80 brs -

Phenol

Table 2: 13C NMR Assignment (100 MHz, DMSO-ds)
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Position Shift (6 ppm) Type Assignment Logic
Me 21.4 CHs Methyl carbon

C-6 120.5 CH Shielded by OH

C-8 112.5 CH Shielded by OH
C-1,3,4,5 126-135 CH Aromatic backbone
C-2 146.0 Cq Ipso to Methyl

C-7 163.5 Cg-O Ipso to Hydroxyl
C-9, 10 181.5, 182.8 C=0 Anthraguinone

Carbonyls

Part 5: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of 7-hydroxy-2-

methylanthraquinone, specifically differentiating it from the 1-hydroxy isomer.
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Unknown Anthraquinone

(Isolated from Plant)

Dissolve in DMSO-d6
(Preserve OH signal)

Acquire 1H NMR

Downfield

0 >12.0 ppm 6 10.0 - 11.0 ppm
(Chelated) (Free Phenol)

Likely 1-Hydroxy isomer Likely 2-, 3-, 6-, or 7-Hydroxy
(a-substitution) (B-substitution)

Ring A Signals: Ring C Signals:
1H Singlet (H1) + 2H AB System (H3, H4) ABX System (H5, H6, H8)
Indicates 2-Methyl subst. Indicates 7-OH subst.

2D NMR (HMBC)
Correlate Me -> C2 -> C1/C3
Correlate OH -> C7 -> C6/C8

CONFIRMED STRUCTURE:
7-Hydroxy-2-methylanthraquinone
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Caption: Workflow for the structural verification of 7-hydroxy-2-methylanthraquinone,
highlighting the critical OH chemical shift checkpoint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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